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molecular formula C14H10FN3O B8459312 6-(4-Fluorophenyl)-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 917758-84-0

6-(4-Fluorophenyl)-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No. B8459312
M. Wt: 255.25 g/mol
InChI Key: BFOWGLMOWKTKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232278B2

Procedure details

A suspension of 3-amino-6-(4-fluorophenyl)-pyridine-2-carboxylic acid amide (0.46 g, 2.0 mmol) in triethyl orthoacetate (10 ml) was heated under reflux for 3 hours. After cooling to room temperature, the precipitate was collected by filtration and washed with diethyl ether, yielded the title compound as a white solid (360 mg, yield 70%) which was characterised as follows: MS (m/z): 256 ([M+H]+, 100).
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:15]([NH2:17])=[O:16])=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1.[C:18](OCC)(OCC)(OCC)[CH3:19]>>[CH3:18][C:19]1[NH:17][C:15](=[O:16])[C:3]2[N:4]=[C:5]([C:8]3[CH:9]=[CH:10][C:11]([F:14])=[CH:12][CH:13]=3)[CH:6]=[CH:7][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)C1=CC=C(C=C1)F)C(=O)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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